molecular formula C21H25N5O3 B1494680 PF-04449613

PF-04449613

Cat. No.: B1494680
M. Wt: 395.5 g/mol
InChI Key: FHBANDDJQJAZOQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-04449613 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

PF-04449613 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

PF-04449613 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 9A and its effects on cyclic guanosine monophosphate levels.

    Biology: Employed in studies investigating the role of cyclic guanosine monophosphate in cellular signaling and neuroplasticity.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs targeting phosphodiesterase 9A and related pathways.

Mechanism of Action

PF-04449613 exerts its effects by selectively inhibiting phosphodiesterase 9A, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate in the brain, leading to enhanced synaptic plasticity and improved cognitive function. The molecular targets and pathways involved include the cyclic guanosine monophosphate signaling pathway and various neurotransmitter systems .

Comparison with Similar Compounds

PF-04449613 is unique in its high selectivity and potency as a phosphodiesterase 9A inhibitor. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1

InChI Key

FHBANDDJQJAZOQ-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Origin of Product

United States

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